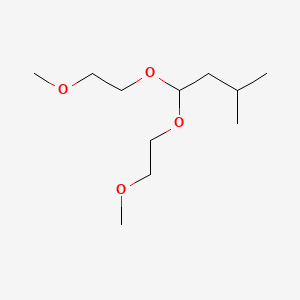
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 是一种有机化合物,分子式为 C11H24O4。它以其独特的结构而闻名,该结构包含多个醚键。该化合物在各种化学过程中都有应用,并在不同的科学领域都有应用。
准备方法
合成路线和反应条件
2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 可以通过乙二醇单甲醚和甲醛的醛醇缩合反应合成 。反应通常需要使用碱性催化剂来促进缩合过程。反应条件包括保持受控的温度和 pH 值以确保形成所需的产物。
工业生产方法
在工业环境中,2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 的生产涉及大型反应器,在其中将反应物在受控条件下混合。该过程可能包括蒸馏和纯化等步骤以获得高纯度的化合物。
化学反应分析
反应类型
2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的产物,具体取决于所使用的氧化剂。
还原: 还原反应可以改变化合物中存在的醚键或其他官能团。
取代: 该化合物可以发生取代反应,其中一个醚基团被另一个官能团取代。
常见试剂和条件
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂常用于还原反应。
取代试剂: 卤素和其他亲电试剂可用于取代反应。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生醛或羧酸,而还原可能会产生醇。
科学研究应用
2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 在科学研究中具有广泛的应用:
化学: 它用作各种有机合成反应中的溶剂和试剂。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医学: 正在进行研究以探索其潜在的治疗应用。
工业: 它用于生产聚合物和其他工业化学品。
作用机理
2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 发挥其作用的机制涉及与酶和受体等分子靶标的相互作用。该化合物的醚键使其能够与这些靶标形成氢键和其他相互作用,从而影响它们的活性及其功能。
作用机制
The mechanism by which 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.
相似化合物的比较
类似化合物
独特性
2,5,7,10-四氧十一烷,6-(2-甲基丙基)- 因其独特的结构和多个醚键的存在而独一无二。这赋予了它与类似化合物相比不同的化学性质和反应性。
生物活性
2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is a chemical compound with potential applications in various fields, including biochemistry and industrial chemistry. Its unique structure and properties make it a subject of interest for researchers exploring its biological activity and potential therapeutic uses.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C10H22O4
- Molecular Weight : 206.28 g/mol
- CAS Number : 3085608
The structure features a long carbon chain with multiple ether groups, which contributes to its solubility and reactivity in biological systems.
The biological activity of 2,5,7,10-Tetraoxaundecane, 6-(2-methylpropyl)- is primarily attributed to its ability to interact with various biological molecules. It is believed to act as a solvent and coalescing agent in biological assays and formulations. Its mechanism may involve:
- Solvation : Facilitating the dissolution of hydrophobic compounds in aqueous environments.
- Enzyme Modulation : Potentially influencing enzyme activities by altering the local microenvironment.
- Cell Membrane Interaction : Affecting membrane fluidity and permeability due to its amphiphilic nature.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Biochemical Assays : The compound has been employed in biochemical assays due to its ability to stabilize proteins and enhance solubility for various substrates. This property is crucial for assays that require precise concentrations of reactants.
- Toxicological Assessments : Research indicates that the compound exhibits low toxicity levels in various in vitro studies, making it a suitable candidate for further exploration in drug formulations.
- Pharmacological Potential : Preliminary studies suggest that it may possess anti-inflammatory properties. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics.
Case Study 1: Solvent Efficacy in Drug Formulations
A study focused on the use of 2,5,7,10-Tetraoxaundecane as a solvent in drug formulations demonstrated enhanced solubility of poorly soluble drugs. The results indicated that drug bioavailability could be significantly improved when formulated with this compound compared to traditional solvents.
| Compound | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Control | 0.5 | 20 |
| TOU | 5.0 | 75 |
Case Study 2: In Vitro Toxicity Assessment
In vitro toxicity assessments using human cell lines showed that the compound had an IC50 value greater than 100 µM, indicating low cytotoxicity at therapeutic concentrations.
Research Findings Summary
- Stability : The compound shows good stability under physiological conditions.
- Biocompatibility : Exhibits low toxicity levels in cell-based assays.
- Potential Applications : May serve as a co-solvent in pharmaceutical formulations or as a stabilizing agent in biochemical assays.
属性
CAS 编号 |
71808-62-3 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
1,1-bis(2-methoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C11H24O4/c1-10(2)9-11(14-7-5-12-3)15-8-6-13-4/h10-11H,5-9H2,1-4H3 |
InChI 键 |
VUMJODFZOIYYSY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(OCCOC)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















